1-(1H-1,3-benzodiazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol
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Overview
Description
1-(1H-1,3-benzodiazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol is a synthetic organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a benzodiazole ring fused with a propanol moiety and a methoxyphenoxy group
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,3-benzodiazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol typically involves the following steps:
Formation of Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of Propanol Moiety: The propanol moiety is introduced via nucleophilic substitution reactions, where the benzodiazole ring is reacted with halogenated propanol derivatives.
Introduction of Methoxyphenoxy Group: The final step involves the etherification of the intermediate compound with 4-methoxyphenol under basic conditions to yield the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
- Use of high-purity reagents to ensure product quality.
- Employment of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-1,3-benzodiazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, strong acids or bases, elevated temperatures.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(1H-1,3-benzodiazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1H-1,3-benzodiazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity, leading to changes in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, which can influence cellular signaling pathways.
Comparison with Similar Compounds
1-(1H-1,3-benzodiazol-1-yl)-3-phenoxypropan-2-ol: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
1-(1H-1,3-benzodiazol-1-yl)-3-(4-hydroxyphenoxy)propan-2-ol: Contains a hydroxy group instead of a methoxy group, leading to different chemical properties.
Uniqueness: 1-(1H-1,3-benzodiazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol is unique due to the presence of the methoxyphenoxy group, which can influence its solubility, reactivity, and biological activity
Properties
IUPAC Name |
1-(benzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-21-14-6-8-15(9-7-14)22-11-13(20)10-19-12-18-16-4-2-3-5-17(16)19/h2-9,12-13,20H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVUBDMDCTWRTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CN2C=NC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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